molecular formula C22H22N4O3S B12176062 N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide

Cat. No.: B12176062
M. Wt: 422.5 g/mol
InChI Key: OPYPELMCJNBQBR-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is a complex organic compound that features a unique structure combining indole and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyridoindole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group.

    Preparation of Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of Pyridoindole Intermediate: The pyridoindole intermediate can be synthesized via a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the tetrahydro-β-carboline structure.

    Coupling Reaction: The indole and pyridoindole intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the methanesulfonamide group.

Scientific Research Applications

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
  • Thiosulfate compounds

Uniqueness

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}methanesulfonamide is unique due to its combination of indole and pyridoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]methanesulfonamide

InChI

InChI=1S/C22H22N4O3S/c1-30(28,29)24-20-7-4-8-21-16(20)9-11-25(21)14-22(27)26-12-10-19-17(13-26)15-5-2-3-6-18(15)23-19/h2-9,11,23-24H,10,12-14H2,1H3

InChI Key

OPYPELMCJNBQBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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